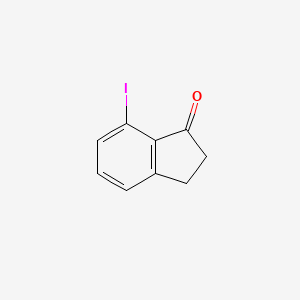

2,3-Dihydro-7-iodoinden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVIZRKBYNZSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464115 | |

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-02-5 | |

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 7-Iodo-1-Indanone in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dihydro-7-iodoinden-1-one

2,3-Dihydro-7-iodoinden-1-one, commonly referred to as 7-iodo-1-indanone, is a highly valuable synthetic intermediate whose significance lies at the intersection of structural rigidity and versatile reactivity. The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds, most notably in drugs developed for neurodegenerative diseases.[1][2] The true synthetic power of this molecule, however, is derived from the strategically placed iodine atom on the aromatic ring. This halogen serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, characterization, and chemical reactivity of 7-iodo-1-indanone, with a particular focus on its application as a cornerstone building block for drug discovery and development professionals.

| Chemical Profile: 2,3-Dihydro-7-iodoinden-1-one | |

| IUPAC Name | 7-iodo-2,3-dihydro-1H-inden-1-one |

| Synonyms | 7-iodo-1-indanone |

| CAS Number | 628732-02-5[3] |

| Molecular Formula | C₉H₇IO[4] |

| Molecular Weight | 258.06 g/mol [4] |

| Appearance | Typically an off-white to pale yellow solid |

| PubChem CID | 11379882[5] |

Synthesis and Purification

The most prevalent and reliable synthesis of 7-iodo-1-indanone proceeds from its amino-substituted precursor, 7-amino-2,3-dihydro-1H-inden-1-one. The transformation is a classic Sandmeyer-type reaction, wherein the primary amine is first converted to a diazonium salt, which is subsequently displaced by iodide. The choice of this route is predicated on the commercial availability of the starting amine and the high efficiency of the diazotization-iodination sequence.

Workflow for the Synthesis of 7-Iodo-1-Indanone

Caption: Synthetic workflow from 7-amino-1-indanone to the final product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

-

Diazotization:

-

To a stirred solution of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.[4]

-

Stir the resulting solution at 0 °C for approximately 5-10 minutes.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 1 hour to ensure complete decomposition of the diazonium salt and displacement by iodide.[4]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield pure 2,3-dihydro-7-iodoinden-1-one.

-

Spectroscopic and Physical Properties

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the structure and data from analogous indanone compounds.[6][7][8]

| Spectroscopic Data | Expected Characteristics for 7-Iodo-1-Indanone |

| ¹H NMR (CDCl₃) | δ ~ 7.6-7.8 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.0-7.2 (t, 1H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-), 2.7-2.9 (t, 2H, -CH₂CO-) |

| ¹³C NMR (CDCl₃) | δ ~ 205 (C=O), 145-150 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 125-130 (Ar-CH), 95-100 (Ar-C-I), 35-40 (-CH₂-), 25-30 (-CH₂CO-) |

| IR (cm⁻¹) | ~1700 (C=O stretch, conjugated ketone), ~1580, ~1450 (Aromatic C=C stretch), ~3070 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch)[6] |

| Mass Spec (EI) | m/z 258 (M⁺), 230 ([M-CO]⁺), 127 (I⁺), 103 ([M-CO-I]⁺) |

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of 7-iodo-1-indanone stems directly from the carbon-iodine bond on the sp²-hybridized aromatic carbon. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Key Palladium-Catalyzed Cross-Coupling Reactions

The following reactions represent the most powerful transformations for which 7-iodo-1-indanone is an ideal substrate. They are foundational methods in modern medicinal chemistry for generating molecular diversity.

Caption: Key cross-coupling reactions utilizing 7-iodo-1-indanone.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between 7-iodo-1-indanone and an organoboron species, typically a boronic acid or ester.[9][10] It is one of the most widely used methods for constructing biaryl structures. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) is crucial for activating the boronic acid for transmetalation.[9][11]

-

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[12][13] This reaction is instrumental for introducing vinyl groups onto the indanone scaffold. A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst at the end of the cycle.[14]

-

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling 7-iodo-1-indanone with a terminal alkyne.[15][16] It is a powerful tool for synthesizing arylalkynes. The reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI) to facilitate the activation of the alkyne.[17][18]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.[19][20][21] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a non-nucleophilic base (e.g., NaOt-Bu) to facilitate the deprotonation of the amine.[22][23]

Application in Drug Development: The Case of Donepezil Analogs

The indanone moiety is a core structural feature of Donepezil, a primary medication used to treat Alzheimer's disease by acting as an acetylcholinesterase (AChE) inhibitor.[7] Researchers are actively developing next-generation multi-target-directed ligands (MTDLs) that not only inhibit AChE but also other targets implicated in Alzheimer's pathology, such as β-secretase 1 (BACE-1).[24]

7-Iodo-1-indanone is an exemplary starting material for these efforts. It allows for the retention of the essential indanone pharmacophore while providing a reactive site for diversification. Through the cross-coupling reactions described above, a wide array of functional groups can be introduced at the 7-position to probe the structure-activity relationship (SAR) and optimize binding to multiple biological targets.[24][25]

Synthetic Strategy for Donepezil Analog Library

Caption: General workflow for creating a library of Donepezil analogs.

This modular approach allows scientists to rapidly synthesize and screen a library of compounds, accelerating the discovery of new lead candidates with improved potency, selectivity, and multi-target profiles for treating complex neurodegenerative diseases.[24][26]

Conclusion

2,3-Dihydro-7-iodoinden-1-one is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined synthesis, combined with the predictable and versatile reactivity of the aryl iodide group, makes it an indispensable building block in medicinal chemistry. Its proven utility in the synthesis of advanced Donepezil analogs highlights its role in the ongoing search for more effective treatments for Alzheimer's disease. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of 7-iodo-1-indanone opens the door to a vast chemical space, enabling the rational design and efficient synthesis of the next generation of therapeutic agents.

References

-

Gabr, M. T., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 81, 493-505. Available at: [Link]

-

Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience, 9(10), 2569-2583. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Kaur, M., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 645-661. Available at: [Link]

-

Agh-Atabay, Z., et al. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Bioorganic Chemistry, 121, 105670. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

-

Carretero, J. C., & Soler, T. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 16(3), 339-355. Available at: [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

YouTube. (2023, March 5). Buchwald-Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Sharma, A., & Kumar, V. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]

-

YouTube. (2015, October 25). Heck reaction. Available at: [Link]

-

Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

PubChem. 2,3-Dihydro-7-iodoinden-1-one. Available at: [Link]

-

ResearchGate. (2010, March). Synthesis of 2,3-dihydroisoindolin-1-ones. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indanones. Available at: [Link]

-

da Silva, A. C., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova, 44(6), 679-689. Available at: [Link]

-

PubChem. 1-Indanone. Available at: [Link]

-

Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

PubChem. 7-Hydroxy-1-indanone. Available at: [Link]

-

ResearchGate. (2001, January). A novel synthesis of 2,3-dihydro-7(1 H)-indolizinones. Available at: [Link]

- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

ResearchGate. (2020, May). Recent developments in biological activities of indanones. Available at: [Link]

-

Kletskov, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7543. Available at: [Link]

-

ResearchGate. (2004, January). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available at: [Link]

-

Sharma, P., & Kumar, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32363-32386. Available at: [Link]

-

ResearchGate. (2020, December). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Available at: [Link]

-

Wikipedia. 1-Indanone. Available at: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Iodo-1-indanone | 628732-02-5 [chemicalbook.com]

- 4. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-Dihydro-7-iodoinden-1-one | C9H7IO | CID 11379882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

- 8. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. research.rug.nl [research.rug.nl]

- 22. atlanchimpharma.com [atlanchimpharma.com]

- 23. youtube.com [youtube.com]

- 24. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7-iodo-1-indanone structural analysis

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are instrumental in the development of therapeutics for neurodegenerative diseases, cancer, and viral infections.[3][4][5] 7-iodo-1-indanone (C₉H₇IO, MW: 258.06 g/mol ) is a key synthetic intermediate, valued for its utility in introducing further molecular complexity through cross-coupling reactions at the 7-position.[6][7] Unambiguous structural verification of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-iodo-1-indanone, grounded in the principles of modern analytical chemistry. We will explore the causality behind the selection of each technique, provide field-proven experimental protocols, and detail the interpretation of the resulting data for an authoritative confirmation of its molecular structure.

Foundational Context: Synthesis and Purity

The analytical strategy for a compound is intrinsically linked to its synthetic origin. 7-iodo-1-indanone is commonly prepared from 7-amino-1-indanone via a Sandmeyer-type reaction.[6][8] This process involves diazotization of the amine followed by displacement with iodide.

Caption: High-level workflow for a common synthesis of 7-iodo-1-indanone.

Understanding this pathway is critical, as potential impurities could include starting material (7-amino-1-indanone), de-aminated product (1-indanone), or other regioisomers if the initial amination was not selective. Our analytical workflow must be robust enough to confirm the presence and regiochemistry of the iodine atom and rule out such contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. It provides a detailed map of the carbon and hydrogen framework.

Expertise & Rationale

For 7-iodo-1-indanone, a combination of ¹H and ¹³C NMR is essential. ¹H NMR confirms the substitution pattern on the aromatic ring and the integrity of the aliphatic cyclopentanone ring. ¹³C NMR complements this by identifying every unique carbon environment, including the critical C-I and C=O carbons. The data from these two experiments, when correlated, provide an unambiguous blueprint of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 7-iodo-1-indanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse acquisition.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, to achieve a good signal-to-noise ratio.[9]

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Interpretation

The key to confirming the "7-iodo" structure lies in analyzing the chemical shifts and coupling patterns of the three adjacent aromatic protons (H-4, H-5, and H-6).

Table 1: Predicted ¹H NMR Data for 7-Iodo-1-indanone in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-4 | ~7.70 | Doublet (d) | ~7.6 | Adjacent to the electron-withdrawing carbonyl group and coupled only to H-5. |

| H-6 | ~7.55 | Doublet (d) | ~7.8 | Adjacent to the iodine atom and coupled only to H-5. |

| H-5 | ~7.20 | Triplet (t) | ~7.7 | Coupled to both H-4 and H-6, appearing as a triplet. |

| H-2 | ~3.15 | Triplet (t) | ~6.0 | Aliphatic protons adjacent to the C-3 methylene group. |

| H-3 | ~2.75 | Triplet (t) | ~6.0 | Aliphatic protons adjacent to the C-2 methylene group and deshielded by the aromatic ring. |

Table 2: Predicted ¹³C NMR Data for 7-Iodo-1-indanone in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (C=O) | ~205.0 | Characteristic downfield shift for a ketone carbonyl.[10] |

| C-7a (Quaternary) | ~152.0 | Aromatic quaternary carbon adjacent to the carbonyl. |

| C-3a (Quaternary) | ~138.0 | Aromatic quaternary carbon. |

| C-6 | ~136.0 | Aromatic CH carbon. |

| C-4 | ~128.0 | Aromatic CH carbon. |

| C-5 | ~127.0 | Aromatic CH carbon. |

| C-7 (C-I) | ~95.0 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to. This is a key validation point. |

| C-2 | ~36.0 | Aliphatic methylene carbon. |

| C-3 | ~26.0 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which serve as a foundational check of the molecular identity.[11]

Expertise & Rationale

For 7-iodo-1-indanone, the two most critical functional groups are the aromatic ketone and the substituted benzene ring. IR spectroscopy provides definitive evidence for the C=O stretch and the characteristic aromatic C=C and C-H vibrations. While the C-I stretch (~500-600 cm⁻¹) is in the far-IR region and often difficult to observe with standard instruments, the overall fingerprint provides a self-validating system when combined with NMR and MS data.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid 7-iodo-1-indanone sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to produce the final spectrum.[9]

-

Data Interpretation

Table 3: Key IR Absorption Frequencies for 7-Iodo-1-indanone

| Vibration Type | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium, Sharp | Characteristic of sp² C-H bonds in the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Medium, Sharp | Characteristic of sp³ C-H bonds in the cyclopentanone ring. |

| C=O Stretch (Ketone) | ~1705 | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9][12] |

| Aromatic C=C Stretch | ~1600, ~1470 | Medium, Sharp | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the ultimate confirmation of its elemental formula.

Expertise & Rationale

For 7-iodo-1-indanone (C₉H₇IO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. Standard electron ionization (EI) MS is also invaluable for its reproducible fragmentation patterns, which act as a molecular fingerprint and provide further structural corroboration. Iodine is monoisotopic (¹²⁷I), simplifying the spectrum as no complex isotopic patterns are expected for the molecular ion.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound without degradation.

-

MS Parameters:

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation

Table 4: Expected Mass Spectrometry Fragments for 7-Iodo-1-indanone

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 258 | [M]⁺ | The molecular ion peak, confirming the molecular weight. |

| 230 | [M - CO]⁺ | A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide molecule.[9] |

| 131 | [M - I]⁺ | Loss of the iodine radical. |

| 103 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ fragment. |

Integrated Structural Analysis Workflow

No single technique provides the complete picture. True analytical integrity is achieved by integrating data from multiple orthogonal techniques. The workflow below represents a robust, self-validating system for the structural confirmation of 7-iodo-1-indanone.

Caption: Integrated workflow for the definitive structural elucidation of 7-iodo-1-indanone.

Conclusion

References

-

Indanone synthesis. Organic Chemistry Portal. Available from: [Link]

-

A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available from: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available from: [Link]

-

1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. Available from: [Link]

-

1-Indanone. Wikipedia. Available from: [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Available from: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available from: [Link]

-

1-Indanone. PubChem. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available from: [Link]

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available from: [Link]

-

1-Indanone: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Available from: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]

-

Infrared Spectroscopy. SDBS. Available from: [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. 7-Iodo-1-indanone | 628732-02-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-7-iodoinden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-iodoinden-1-one, a halogenated derivative of the indanone scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The indanone core is a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1][2][3][4][5][6][7][8] The introduction of an iodine atom at the 7-position of the indanone ring system imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This strategic halogenation makes 2,3-Dihydro-7-iodoinden-1-one a valuable building block for the synthesis of novel therapeutic agents.[9][10]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Dihydro-7-iodoinden-1-one, grounded in experimental data and supplemented with well-established principles of organic chemistry. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The structural integrity and resulting physical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems.

Molecular Formula: C₉H₇IO[11][12]

Molecular Weight: 258.06 g/mol [11][12]

Structure:

Caption: Chemical structure of 2,3-Dihydro-7-iodoinden-1-one.

Physical State and Appearance

Based on the experimental data for the closely related 7-halo-1-indanones, 2,3-Dihydro-7-iodoinden-1-one is expected to be a solid at room temperature. The color is likely to be off-white to a pale yellow, a common characteristic of iodinated aromatic compounds.

Melting Point

The melting point is a critical parameter for assessing purity and for designing experimental conditions. An experimentally determined melting point for 2,3-Dihydro-7-iodoinden-1-one has been reported.

| Compound | Melting Point (°C) | Reference |

| 2,3-Dihydro-7-iodoinden-1-one | 78–80 | Nguyen, P. et al. (2003) |

| 1-Indanone (parent compound) | 38–40 | Sigma-Aldrich |

| 7-Hydroxy-1-indanone | 109–113 | Sigma-Aldrich |

The introduction of the bulky and polarizable iodine atom at the 7-position significantly increases the melting point compared to the parent 1-indanone. This is attributable to stronger intermolecular van der Waals forces and dipole-dipole interactions.

Boiling Point

Solubility

The solubility of a compound is a crucial factor in designing reaction conditions, purification protocols, and formulation for biological assays. While specific quantitative solubility data for 2,3-Dihydro-7-iodoinden-1-one is not available, its solubility profile can be inferred from its structure and the general principles of solubility for related compounds.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Haloalkanes and haloarenes are generally insoluble in water as they cannot form hydrogen bonds and the energy required to break the hydrogen bonds in water is not compensated by the formation of new interactions.[7][14][15][16] |

| Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, THF) | Soluble | As a polar organic molecule, it is expected to be soluble in a range of common organic solvents due to favorable dipole-dipole interactions and London dispersion forces.[16] |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | Expected to have moderate solubility in polar protic solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the carbonyl group and the carbon-iodine bond will limit its solubility in nonpolar solvents. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2,3-Dihydro-7-iodoinden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for 2,3-Dihydro-7-iodoinden-1-one have been reported in deuterated chloroform (CDCl₃).

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.62 | d, J = 7.8 Hz | 1H | H-4 |

| 7.51 | d, J = 7.5 Hz | 1H | H-6 |

| 7.15 | t, J = 7.8 Hz | 1H | H-5 |

| 3.11 | t, J = 5.7 Hz | 2H | H-2 (CH₂) |

| 2.72 | t, J = 5.7 Hz | 2H | H-3 (CH₂) |

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 205.2 | C=O (C-1) |

| 154.1 | C-7a |

| 143.8 | C-3a |

| 137.9 | C-5 |

| 131.0 | C-6 |

| 129.2 | C-4 |

| 97.9 | C-I (C-7) |

| 36.4 | C-3 |

| 26.2 | C-2 |

Data sourced from Nguyen, P. et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198.

Interpretation:

-

The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons and the two methylene groups of the five-membered ring. The downfield shift of the aromatic protons is consistent with their proximity to the electron-withdrawing carbonyl group and the iodine atom. The triplet multiplicity of the methylene protons at positions 2 and 3 indicates their coupling to each other.

-

The ¹³C NMR spectrum displays the expected nine carbon signals. The carbonyl carbon (C-1) appears significantly downfield at 205.2 ppm. The carbon atom attached to the iodine (C-7) is observed at 97.9 ppm, which is characteristic for a carbon bearing an iodine atom.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~1710 | Strong | C=O | Stretch |

| ~3100-3000 | Medium | C-H (aromatic) | Stretch |

| ~2950-2850 | Medium | C-H (aliphatic) | Stretch |

| ~1600, ~1470 | Medium-Weak | C=C (aromatic) | Stretch |

| ~1300-1000 | Medium | C-C | Stretch |

| ~800-600 | Medium-Strong | C-I | Stretch |

The carbonyl (C=O) stretching frequency for 1-indanone is typically observed around 1715 cm⁻¹. The presence of the electron-withdrawing iodine atom might cause a slight shift in this frequency.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition. The experimentally determined mass for the protonated molecule [M+H]⁺ is a powerful confirmation of the identity of the compound.

HRMS (ESI):

-

Calculated for C₉H₈IO [M+H]⁺: 258.9614

-

Found: 258.9618

Data sourced from Nguyen, P. et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198.

Fragmentation Pattern (Predicted):

In electron ionization mass spectrometry (EI-MS), the molecular ion would be observed, followed by characteristic fragmentation patterns.

Caption: Predicted mass spectrometry fragmentation pathway.

Key predicted fragmentation pathways include:

-

Loss of an iodine radical (I•): This would lead to a fragment at m/z 131.

-

Loss of carbon monoxide (CO): A common fragmentation for ketones, resulting in a fragment at m/z 230.

-

Retro-Diels-Alder reaction: Loss of ethylene (C₂H₄) from the five-membered ring.

Experimental Protocols: Synthesis and Purification

The synthesis of 2,3-Dihydro-7-iodoinden-1-one has been reported via a Sandmeyer-type reaction starting from 7-aminoindan-1-one.[11][17][18][19]

Synthesis of 2,3-Dihydro-7-iodoinden-1-one

This protocol is adapted from the procedure described by Nguyen, P. et al. (2003).

Step 1: Diazotization of 7-Aminoindan-1-one

-

To a stirred suspension of 7-aminoindan-1-one (1.0 eq) in a mixture of acetic acid and water, add concentrated hydrochloric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Causality: The diazotization reaction converts the primary amine into a diazonium salt, which is an excellent leaving group, facilitating the subsequent substitution with iodide. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature.

Causality: The iodide ion from KI acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond. Heating helps to drive the reaction to completion.

Step 3: Work-up and Isolation

-

Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2,3-Dihydro-7-iodoinden-1-one can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Justification: Recrystallization is an effective purification technique based on the principle that the solubility of the desired compound and its impurities differ in a given solvent system. Slow cooling promotes the formation of a pure crystalline lattice.[12][20][21]

Applications in Drug Development

The indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8][9] The introduction of a halogen, such as iodine, at the 7-position offers a strategic handle for several key aspects of drug design:

-

Modulation of Pharmacokinetics: The lipophilicity of the molecule is increased, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

-

Synthetic Handle: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse substituents to explore the chemical space around the indanone core. This makes 2,3-Dihydro-7-iodoinden-1-one a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

The development of novel indanone derivatives continues to be an active area of research for the treatment of various diseases, including neurodegenerative disorders and cancer.[9][10]

Conclusion

2,3-Dihydro-7-iodoinden-1-one is a well-characterized compound with a unique set of physical and chemical properties that make it a valuable tool for chemical synthesis and drug discovery. This guide has provided a detailed overview of its key characteristics, grounded in experimental data and established scientific principles. The synthetic accessibility of this molecule, combined with the strategic placement of the iodine atom, opens up numerous possibilities for the design and development of novel, biologically active compounds. As the quest for new and effective therapeutics continues, the utility of versatile building blocks like 2,3-Dihydro-7-iodoinden-1-one will undoubtedly remain of high importance to the scientific community.

References

-

Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198. [Link]

-

Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. PubMed. [Link]

-

Nguyen, P., et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

-

J-GLOBAL. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones | Article Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. [Link]

-

Chavan, A. A., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of compound 7. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026, from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chanda, D., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Semantic Scholar. [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved January 10, 2026, from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central (PMC). [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Allen. (n.d.). Explain the solubility of haloalkanes and haloarenes in water? Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

CONICET. (n.d.). 1H and 13C NMR study of copteroside E derivatives. [Link]

-

EMBIBE. (2023, January 18). Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. [Link]

-

Singh, P., et al. (n.d.). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central (PMC). [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. (2025). Acid−Base Equilibria in Nonpolar Media. 2. 1 Self-Consistent Basicity Scale in THF Solution Ranging from 2-Methoxypyridine to EtP 1 (pyrr) Phosphazene. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

Vani ma'am. (2017, September 20). 10.17| Solubility of haloalkanes| Class-12| |chemistry cbse |tricks|by Vani ma'am [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Iodo-1-indanone | 628732-02-5 [chemicalbook.com]

- 12. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Indanone ReagentPlus , = 99 83-33-0 [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.tamu.edu [nmr.tamu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 20. youtube.com [youtube.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

7-Iodo-1-Indanone: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 7-iodo-1-indanone, a key synthetic intermediate in medicinal and materials chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its application in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of the 1-Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The indanone moiety is notably present in drugs developed for the treatment of neurodegenerative disorders, such as Alzheimer's disease, as well as in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

7-Iodo-1-indanone, in particular, serves as a highly valuable building block. The presence of the iodine atom at the 7-position offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 7-iodo-1-indanone is essential for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 7-iodo-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 628732-02-5 | [4] |

| Molecular Formula | C₉H₇IO | [4] |

| Molecular Weight | 258.06 g/mol | [4] |

Caption: Table 1. Key chemical identifiers and properties of 7-iodo-1-indanone.

Synthesis of 7-Iodo-1-Indanone

The most direct and commonly cited method for the preparation of 7-iodo-1-indanone is via a Sandmeyer-type reaction starting from 7-amino-1-indanone. This approach offers a reliable route to the desired product in good yield.

Synthetic Scheme: From Amine to Iodide

The overall transformation involves the diazotization of the primary aromatic amine of 7-amino-1-indanone, followed by the displacement of the diazonium group with an iodide anion.

Caption: A schematic representation of the synthesis of 7-iodo-1-indanone.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Nguyen, et al. in the Journal of Organic Chemistry.[4]

Step 1: Diazotization of 7-Amino-1-indanone

-

To a stirred solution of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.

-

Stir the resulting diazonium salt solution at 0 °C for approximately 5 minutes.

Step 2: Iodination

-

To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water.

-

Warm the reaction mixture to 60 °C and stir for 1 hour.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-iodo-1-indanone (reported yield: 43%).[4]

Causality of Experimental Choices:

-

Low Temperature for Diazotization: The diazotization reaction is performed at 0 °C to ensure the stability of the diazonium salt, which can be unstable and decompose at higher temperatures.

-

Acidic Conditions: The presence of a strong acid (HCl) is crucial for the formation of nitrous acid (from NaNO₂) and for the protonation of the amino group, which facilitates the diazotization process.

-

Use of Potassium Iodide: Potassium iodide serves as the source of the iodide nucleophile that displaces the diazonium group.

-

Heating during Iodination: Warming the reaction mixture to 60 °C provides the necessary activation energy for the displacement of the dinitrogen gas and the formation of the carbon-iodine bond.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 7-iodo-1-indanone, this section provides predicted spectroscopic data based on the analysis of the parent 1-indanone and its halogenated analogs. This information is crucial for reaction monitoring and product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons of the five-membered ring and the aromatic protons. The aliphatic protons at C2 and C3 will likely appear as triplets. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will show a downfield signal for the carbonyl carbon (C1). The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the iodine atom (C7) showing a characteristic upfield shift due to the heavy atom effect.

Reference Data for 1-Indanone Analogs:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Indanone | 2.68 (t, 2H), 3.12 (t, 2H), 7.25-7.75 (m, 4H) | 25.9, 36.3, 123.7, 126.7, 127.3, 134.7, 145.9, 155.2, 207.2 |

| 5-Bromo-1-indanone | 2.70 (t, 2H), 3.15 (t, 2H), 7.40 (d, 1H), 7.60 (dd, 1H), 7.85 (d, 1H) | 25.7, 36.1, 121.8, 125.1, 130.5, 131.9, 137.8, 153.7, 205.8 |

Caption: Table 2. ¹H and ¹³C NMR data for 1-indanone and 5-bromo-1-indanone for comparative analysis.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 7-iodo-1-indanone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹.[5] Additional characteristic peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (around 2850-3000 cm⁻¹).

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) for 7-iodo-1-indanone is expected at m/z 258. A characteristic fragmentation pattern would involve the loss of a CO molecule (28 Da) to give a fragment at m/z 230, and the loss of an iodine radical (127 Da).[6]

Reactivity and Synthetic Applications

The synthetic utility of 7-iodo-1-indanone stems from the reactivity of the aryl iodide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope.

Caption: Versatility of 7-iodo-1-indanone in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 7-iodo-1-indanone and an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for synthesizing 7-aryl or 7-vinyl-1-indanones.[7]

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of 7-iodo-1-indanone with an alkene to form a new carbon-carbon bond, leading to the synthesis of 7-alkenyl-1-indanones.[8]

Application in the Synthesis of Cholinesterase Inhibitors

The 1-indanone scaffold is a key component of donepezil, a prominent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][10][11] 7-Iodo-1-indanone serves as a valuable precursor for the synthesis of novel donepezil analogs, allowing for the exploration of structure-activity relationships at the 7-position of the indanone ring.

Proposed Synthetic Route to a Donepezil Analog:

A plausible synthetic strategy to access a 7-substituted donepezil analog would involve a Suzuki-Miyaura coupling of 7-iodo-1-indanone with a suitable boronic acid, followed by further functionalization and coupling with the N-benzylpiperidine moiety.

Caption: Proposed synthetic pathway to a donepezil analog utilizing 7-iodo-1-indanone.

This strategic functionalization at the 7-position allows for the introduction of various substituents (R-group) to probe interactions with the active site of acetylcholinesterase, potentially leading to the discovery of new and more potent inhibitors.

Conclusion

7-Iodo-1-indanone is a synthetically versatile and highly valuable intermediate for researchers in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the carbon-iodine bond provide access to a wide array of functionalized 1-indanone derivatives. The strategic importance of the 1-indanone scaffold in drug discovery, particularly in the context of neurodegenerative diseases, ensures that 7-iodo-1-indanone will continue to be a key building block in the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this important chemical entity.

References

-

Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A Convenient Synthesis of 7-Halo-1-indanones. Journal of Organic Chemistry, 68(26), 10195-10198. [Link]

-

Saglik, B. N., Ilgin, S., & Ozkay, Y. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Hilaris Publisher. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Singh, J. V., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(6), 846-861. [Link]

-

Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

-

Kącka, A., & Szymański, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

-

Cacciatore, I., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(8), 13887-13907. [Link]

-

Patel, A., et al. (2012). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Medicinal Chemistry Research, 21(7), 1264-1275. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydro-7-iodoinden-1-one

This guide provides a comprehensive technical overview of 2,3-Dihydro-7-iodoinden-1-one, a halogenated derivative of the indanone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecule's fundamental properties, synthesis, safety, and potential applications, offering a foundation for its use in scientific inquiry.

Core Molecular Attributes

2,3-Dihydro-7-iodoinden-1-one is a solid organic compound characterized by an indanone core structure with an iodine atom substituted at the 7th position of the aromatic ring. The presence of the heavy iodine atom significantly influences the molecule's reactivity and physical properties.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 2,3-Dihydro-7-iodoinden-1-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇IO | PubChem[1] |

| Molecular Weight | 258.06 g/mol | PubChem[1] |

| CAS Number | 628732-02-5 | ChemicalBook[1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Structural Representation

The chemical structure of 2,3-Dihydro-7-iodoinden-1-one is depicted below. The numbering of the carbon atoms follows standard IUPAC nomenclature for the indanone ring system.

Caption: Synthetic workflow for 2,3-Dihydro-7-iodoinden-1-one.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in the Journal of Organic Chemistry. [1] Materials:

-

7-Amino-2,3-dihydro-1H-inden-1-one

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of concentrated HCl and water.

-

Slowly add a solution of sodium nitrite in water to the cooled reaction mixture, maintaining the temperature at 0°C. The addition should be dropwise to control the exothermic reaction.

-

Stir the mixture at 0°C for approximately 5 minutes after the addition is complete to ensure the full formation of the diazonium salt intermediate.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

-

Heat the reaction mixture to 60°C and maintain this temperature for 1 hour. Vigorous nitrogen evolution will be observed.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2,3-Dihydro-7-iodoinden-1-one.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets in the aliphatic region. The aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns influenced by the iodo and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon at a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will resonate in the 120-150 ppm region, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-iodinated counterpart. The aliphatic carbons of the five-membered ring will appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of 2,3-Dihydro-7-iodoinden-1-one will show a prominent molecular ion peak (M⁺) at m/z 258. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the indanone core.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. The spectrum will also show absorption bands for aromatic C-H stretching and C=C stretching vibrations.

Potential Applications in Research and Drug Development

While specific applications of 2,3-Dihydro-7-iodoinden-1-one are not extensively documented, the indanone scaffold is a privileged structure in medicinal chemistry. [2][3]Derivatives of indanone have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this iodinated analog.

The presence of the iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups at the 7-position. This makes 2,3-Dihydro-7-iodoinden-1-one a valuable intermediate for the synthesis of libraries of compounds for screening in various biological assays.

Potential areas of investigation for derivatives of 2,3-Dihydro-7-iodoinden-1-one include:

-

Anticancer Agents: Many indanone derivatives have shown promise as anticancer agents. [2]* Neuroprotective Agents: The indanone core is present in drugs developed for the treatment of neurodegenerative diseases. [2]* Antiviral and Antibacterial Agents: The indanone scaffold has been explored for the development of antimicrobial compounds. [2]

Caption: Potential research applications of 2,3-Dihydro-7-iodoinden-1-one.

Safety Information

As a laboratory chemical, 2,3-Dihydro-7-iodoinden-1-one should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not available, the following information is based on the potential hazards associated with its chemical class.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Fire and Explosion Hazards: The flammability of this compound is not fully characterized. Keep away from heat, sparks, and open flames.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

2,3-Dihydro-7-iodoinden-1-one is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis via the Sandmeyer reaction is a well-established and reliable method. The presence of the iodine atom allows for diverse functionalization, opening up avenues for the creation of novel compounds with potentially interesting biological activities. As with all laboratory chemicals, it is imperative to handle this compound with the appropriate safety precautions. This guide provides a foundational understanding of 2,3-Dihydro-7-iodoinden-1-one to aid researchers in its safe and effective use.

References

-

PubChem. 2,3-Dihydro-7-iodoinden-1-one. National Center for Biotechnology Information. [Link]

-

Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

Sources

Introduction: The Significance of 7-Iodo-1-Indanone in Synthetic Chemistry

An In-Depth Technical Guide to the Spectral Analysis of 7-Iodo-1-Indanone

7-Iodo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone that forms the structural core of many biologically active molecules and pharmaceutical agents.[1][2] The introduction of an iodine atom at the 7-position provides a crucial functional handle for further synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes 7-iodo-1-indanone a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.[3][4]

This guide provides a comprehensive analysis of the expected spectral data for 7-iodo-1-indanone (CAS No. 628732-02-5).[5][6] As a Senior Application Scientist, the following sections are designed not merely to present data, but to provide a validated framework for its acquisition and interpretation. We will explore the theoretical underpinnings of each technique, detail robust experimental protocols, and interpret the anticipated spectral features, explaining the causal relationships between molecular structure and spectral output.

Caption: Molecular structure of 7-iodo-1-indanone with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-iodo-1-indanone, ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the structure of the five-membered aliphatic ring.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and instrument frequency are critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is unlikely to obscure analyte signals.[7] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve maximum signal dispersion, which is essential for resolving the complex splitting patterns of the aromatic protons.[8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of 7-iodo-1-indanone in 0.7 mL of CDCl₃. To ensure quantitative accuracy and precise chemical shift referencing, add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz.

-

Pulse Sequence: Standard single-pulse acquisition.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus has low natural abundance.

-

Anticipated ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: the aliphatic protons of the indanone ring and the three protons on the substituted aromatic ring.

Table 1: Predicted ¹H NMR Data for 7-Iodo-1-Indanone in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH₂) | ~ 2.75 | Triplet (t) | ~ 6.0 | 2H |

| H-3 (CH₂) | ~ 3.20 | Triplet (t) | ~ 6.0 | 2H |

| H-6 | ~ 7.25 | Triplet (t) | ~ 7.8 | 1H |

| H-5 | ~ 7.60 | Doublet (d) | ~ 7.8 | 1H |

| H-4 | ~ 7.75 | Doublet (d) | ~ 7.8 | 1H |

-

Aliphatic Protons (H-2, H-3): The protons at C-2 and C-3 form an A₂B₂ spin system. The H-3 protons, being adjacent to the aromatic ring, are expected at approximately 3.20 ppm. The H-2 protons, adjacent to the carbonyl group, are slightly more shielded and should appear around 2.75 ppm. Both signals are expected to be triplets due to coupling with their respective neighbors.[9]

-

Aromatic Protons (H-4, H-5, H-6): The iodine atom significantly influences the aromatic region. The proton at H-6, situated between the other two aromatic protons, is expected to be a triplet around 7.25 ppm. The H-5 proton will likely appear as a doublet near 7.60 ppm. The H-4 proton, being ortho to the electron-withdrawing carbonyl group, is the most deshielded and should appear as a doublet at the lowest field, around 7.75 ppm.[9][10]

Anticipated ¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Iodo-1-Indanone in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 26.0 |

| C-3 | ~ 36.5 |

| C-7 (C-I) | ~ 95.0 |

| C-5 | ~ 128.0 |

| C-4 | ~ 129.0 |

| C-6 | ~ 137.0 |

| C-3a | ~ 138.0 |

| C-7a | ~ 155.0 |

| C-1 (C=O) | ~ 206.0 |

-

Aliphatic Carbons (C-2, C-3): These carbons will appear in the upfield region, consistent with sp³ hybridized carbons. C-2 is expected around 26.0 ppm, and C-3 around 36.5 ppm.[9]

-

Aromatic Carbons: The carbon directly attached to the iodine (C-7) will be significantly shielded due to the "heavy atom effect," appearing far upfield for an aromatic carbon, around 95.0 ppm. The remaining aromatic carbons (C-4, C-5, C-6, C-3a, C-7a) will resonate in the typical 120-155 ppm range.

-

Carbonyl Carbon (C-1): The ketonic carbonyl carbon is the most deshielded and will appear at the lowest field, expected around 206.0 ppm, which is characteristic for α,β-unsaturated ketones.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Why ATR-FTIR is the Method of Choice

For a solid sample like 7-iodo-1-indanone, Attenuated Total Reflectance (ATR) is the superior sampling technique.[8] It requires minimal sample preparation (no need for KBr pellets), is non-destructive, and provides high-quality, reproducible spectra by simply placing the solid sample onto the ATR crystal. A Fourier Transform Infrared (FTIR) spectrometer is used for its high speed and sensitivity.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to be automatically subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place a small amount of solid 7-iodo-1-indanone onto the ATR crystal (typically diamond or ZnSe). Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition:

-

Spectrometer: FTIR Spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[8]

-

Anticipated IR Spectral Data & Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for 7-Iodo-1-Indanone

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3070 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2950 | Aliphatic C-H Stretch | Medium-Weak |

| ~ 1710 | C=O Stretch (Ketone) | Strong, Sharp |

| ~ 1600, 1470 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~ 800-750 | C-H Out-of-Plane Bending (Aromatic) | Strong |

| ~ 550 | C-I Stretch | Weak |

-

C=O Stretch: The most characteristic peak will be a strong, sharp absorption around 1710 cm⁻¹ corresponding to the carbonyl (ketone) stretching vibration.[12][13] Its position indicates conjugation with the aromatic ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ groups will appear just below 3000 cm⁻¹.[13]

-

Aromatic C=C Stretches: Two sharp bands of variable intensity are expected around 1600 cm⁻¹ and 1470 cm⁻¹ due to the stretching of the carbon-carbon bonds within the benzene ring.

-

C-I Stretch: The carbon-iodine bond stretch typically appears in the far-infrared region, around 500-600 cm⁻¹.[14] This may be weak or outside the range of a standard mid-IR spectrometer.

Mass Spectrometry (MS)